Sulperazone

Description

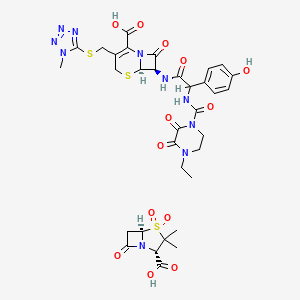

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

92739-15-6 |

|---|---|

Molecular Formula |

C33H38N10O13S3 |

Molecular Weight |

878.9 g/mol |

IUPAC Name |

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1 |

InChI Key |

WIKQLQXZUYAZQC-KYNIKAHCSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cefoperasone mixture with sulbactam; Bacamp; Cefactam; Jincetam; Sulperazone; |

Origin of Product |

United States |

Foundational & Exploratory

Sulperazone's Mechanism of Action Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, is a potent antibacterial agent with a broad spectrum of activity against numerous gram-negative bacteria. This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: A Synergistic Approach

The efficacy of this compound lies in the synergistic interplay of its two components. Cefoperazone exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, while sulbactam protects cefoperazone from enzymatic degradation by bacterial β-lactamases.

Cefoperazone: Targeting Peptidoglycan Synthesis

Cefoperazone is a β-lactam antibiotic that inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cell wall biosynthesis.[1] In gram-negative bacteria, cefoperazone has a particularly high affinity for PBP-3, an enzyme primarily involved in cell division.[1] The inhibition of PBP-3 leads to the formation of filamentous cells and eventual cell lysis.[1][2] Cefoperazone also demonstrates affinity for other PBPs in gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, including PBP-1A, PBP-1B, and PBP-2, further contributing to its bactericidal activity.[1]

Sulbactam: Neutralizing Bacterial Resistance

Many gram-negative bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug. Sulbactam is a structural analogue of penicillin that acts as an irreversible inhibitor of many of these enzymes.[3][4] It has a high affinity for and effectively inactivates Class A β-lactamases, such as TEM-1 and SHV-1, which are commonly found in E. coli and Klebsiella pneumoniae.[5][6][7] By binding to and inactivating these β-lactamases, sulbactam protects cefoperazone from degradation, allowing it to reach its PBP targets and exert its antibacterial effect.[8]

Quantitative Data: In Vitro Activity of this compound

The in vitro potency of this compound against various gram-negative pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound against key gram-negative bacteria from various studies.

Table 1: In Vitro Activity of Cefoperazone-Sulbactam against Carbapenem-Resistant Acinetobacter baumannii and Pseudomonas aeruginosa [9]

| Organism (Carbapenem-Resistant) | Drug/Ratio | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Acinetobacter baumannii (n=15) | Cefoperazone | 64->256 | 256 | >256 |

| Cefoperazone-Sulbactam (1:1) | 2-128 | 8 | 32 | |

| Cefoperazone-Sulbactam (2:1) | 4-256 | 32 | 128 | |

| Pseudomonas aeruginosa (n=21) | Cefoperazone | 2->256 | 64 | >256 |

| Cefoperazone-Sulbactam (1:1) | 2->256 | 64 | >256 | |

| Cefoperazone-Sulbactam (2:1) | 2->256 | 64 | >256 |

Table 2: In Vitro Activity of Cefoperazone-Sulbactam against Bloodstream Infection Isolates [10]

| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

| Escherichia coli | Cefoperazone-Sulbactam | 0.5 | 16 | 97 |

| Klebsiella pneumoniae | Cefoperazone-Sulbactam | 0.5 | 32 | 80 |

| Pseudomonas aeruginosa | Cefoperazone-Sulbactam | 8 | 32 | 83 |

| Acinetobacter spp. | Cefoperazone-Sulbactam | 8 | 64 | 46 |

Table 3: In Vitro Activity of Cefoperazone-Sulbactam Ratios against Multidrug-Resistant Organisms [11]

| Organism | Drug/Ratio | MIC50 (µg/mL) | MIC90 (µg/mL) |

| ESBL-producing E. coli | Cefoperazone-Sulbactam (2:1) | 4 | 32 |

| Cefoperazone-Sulbactam (1:1) | 2 | 16 | |

| Cefoperazone-Sulbactam (1:2) | 2 | 8 | |

| ESBL-producing K. pneumoniae | Cefoperazone-Sulbactam (2:1) | 8 | >64 |

| Cefoperazone-Sulbactam (1:1) | 4 | 64 | |

| Cefoperazone-Sulbactam (1:2) | 2 | 32 | |

| Carbapenem-resistant A. baumannii | Cefoperazone-Sulbactam (2:1) | 32 | 64 |

| Cefoperazone-Sulbactam (1:1) | 16 | 64 | |

| Cefoperazone-Sulbactam (1:2) | 8 | 32 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of aerobic bacteria.

a. Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Cefoperazone and sulbactam analytical standards

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile water or appropriate solvent for antibiotic stock solutions

-

Multichannel pipette

b. Protocol:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of cefoperazone and sulbactam at a concentration of 1280 µg/mL in a suitable solvent.

-

Preparation of Antibiotic Dilutions:

-

For a 1:1 ratio of cefoperazone:sulbactam, mix equal volumes of the stock solutions.

-

In a 96-well plate, add 100 µL of CAMHB to all wells.

-

Add 100 µL of the combined antibiotic stock solution to the first column of wells, resulting in a starting concentration of 64 µg/mL for each component.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution well.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum.

-

Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent.[12][13][14][15]

a. Materials:

-

Mueller-Hinton Agar (MHA)

-

Cefoperazone and sulbactam analytical standards

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., Steers replicator)

b. Protocol:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of twofold dilutions of the cefoperazone-sulbactam combination in sterile water.

-

For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will yield a concentration of approximately 1 x 10^8 CFU/mL.

-

Inoculation: Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (no antibiotic). This delivers approximately 10^4 CFU per spot.

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the drug combination that completely inhibits bacterial growth, disregarding a single colony or a faint haze caused by the inoculum.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound against gram-negative bacteria.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. nbinno.com [nbinno.com]

- 9. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. academic.oup.com [academic.oup.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. Agar dilution - Wikipedia [en.wikipedia.org]

In Vitro Activity of Sulperazone: A Technical Guide for Researchers

An in-depth analysis of the synergistic efficacy of Cefoperazone-Sulbactam against a broad spectrum of clinical isolates, detailing its mechanism of action, susceptibility data, and standardized testing protocols.

Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, stands as a potent antimicrobial agent against a wide range of clinically significant bacteria.[1] This guide provides a comprehensive overview of its in vitro activity, offering researchers, scientists, and drug development professionals a detailed resource on its efficacy, mechanism, and standardized evaluation methods. The addition of sulbactam restores and expands the antimicrobial spectrum of cefoperazone, particularly against β-lactamase-producing strains.[2][3]

Mechanism of Action: A Synergistic Approach

The efficacy of this compound lies in the complementary actions of its two components. Cefoperazone inhibits the biosynthesis of the bacterial cell wall mucopeptide, a critical step in bacterial replication.[4][5] However, its effectiveness can be compromised by β-lactamase enzymes, which are produced by resistant bacteria and inactivate the β-lactam ring of the antibiotic.[3]

Sulbactam, a derivative of the basic penicillin nucleus, acts as an irreversible inhibitor of a wide variety of bacterial β-lactamases.[4][5] While sulbactam itself possesses limited intrinsic antibacterial activity (except against Neisseriaceae and Acinetobacter), its primary role is to protect cefoperazone from degradation.[4][5] By binding to and inactivating these enzymes, sulbactam allows cefoperazone to reach its target penicillin-binding proteins (PBPs) and exert its bactericidal effect.[3][6] This synergistic interaction not only restores cefoperazone's activity against resistant strains but also often renders sensitive strains even more susceptible.[6]

Mechanism of action of this compound.

Quantitative In Vitro Activity

The in vitro potency of this compound has been evaluated against a multitude of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data (MIC₅₀ and MIC₉₀) and susceptibility rates for key Gram-negative and Gram-positive pathogens. Data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

| Organism | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | % Susceptible | Reference(s) |

| Escherichia coli | 700 | 0.5 | 16 | 97% | [7] |

| E. coli (ESBL-producing) | 58 | 2 | 32 | - | [8] |

| Klebsiella pneumoniae | 700 | 0.5 | 32 | 80% | [7] |

| K. pneumoniae (ESBL-producing) | 58 | 8 | >64 | - | [8] |

| Pseudomonas aeruginosa | 700 | 8 | 32 | 83% | [7] |

| Acinetobacter spp. | 700 | 8 | 64 | 46% | [7] |

| Acinetobacter baumannii (CRAB) | 122 | 16 | 64 | - | [8] |

| Enterobacteriaceae | 220 | - | - | 96.3% | [2] |

| Non-enteric bacilli | - | - | - | 87.4% | [2] |

Susceptibility breakpoints may vary by region and institution. Data presented as Cefoperazone concentration.

Experimental Protocols: Susceptibility Testing

Standardized methods are crucial for the accurate determination of in vitro susceptibility to this compound. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[9]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

-

Select 4-5 well-isolated colonies of similar morphology from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

-

Prepare serial twofold dilutions of this compound (typically in a 2:1 or 1:1 ratio of cefoperazone to sulbactam) in MHB in a microtiter plate.[6][10] The concentration range tested should bracket the expected MIC and interpretive breakpoints.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

1. Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method.

2. Inoculation:

-

Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

-

Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

3. Application of Disks:

-

Aseptically apply a this compound disk (containing 75 µg of cefoperazone and 30 µg of sulbactam) to the surface of the agar.[6][11]

-

Ensure complete contact between the disk and the agar.

4. Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

-

Measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. For this compound, these are often: Susceptible ≥21 mm, Intermediate 16-20 mm, and Resistant ≤15 mm.[6]

Workflow for In Vitro Susceptibility Testing.

Conclusion

This compound demonstrates robust in vitro activity against a broad spectrum of clinically relevant Gram-negative and Gram-positive pathogens. Its efficacy is particularly notable against β-lactamase-producing organisms, where the synergistic action of cefoperazone and sulbactam overcomes common resistance mechanisms.[2][12] The data presented in this guide underscore its continued importance as a therapeutic option. Adherence to standardized testing protocols, such as those outlined by CLSI, is essential for accurate and reproducible susceptibility assessment in both research and clinical settings. Ongoing surveillance of susceptibility patterns remains critical to ensure the judicious and effective use of this important antimicrobial combination.[7]

References

- 1. Cefoperazone/sulbactam - Wikipedia [en.wikipedia.org]

- 2. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antimicrobial Activity of Various Cefoperazone/Sulbactam Products | MDPI [mdpi.com]

- 10. Criteria for disk susceptibility tests and quality control guidelines for the cefoperazone-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kairosafe.it [kairosafe.it]

- 12. In vitro activity of cefoperazone-sulbactam combinations against cefoperazone-resistant clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulperazone's Spectrum of Activity Against ESBL-Producing Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extended-spectrum β-lactamase (ESBL)-producing organisms represent a significant global health threat, limiting therapeutic options. Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, has demonstrated notable efficacy against these challenging pathogens. This technical guide provides an in-depth analysis of this compound's spectrum of activity, detailing its in-vitro efficacy, the experimental protocols for its evaluation, and the underlying mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams.

Introduction

The rise of multidrug-resistant organisms, particularly ESBL-producing Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae, has necessitated the re-evaluation of existing antimicrobial agents. ESBLs are enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins. Sulbactam, a potent inhibitor of many clinically important β-lactamases, protects cefoperazone from degradation, thereby restoring its activity against these resistant bacteria. This guide delves into the scientific evidence supporting the use of this compound against ESBL-producing organisms.

In-Vitro Activity of this compound

The in-vitro activity of this compound against ESBL-producing isolates is a critical measure of its potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key metrics.

Data Presentation

The following tables summarize the in-vitro activity of cefoperazone-sulbactam against ESBL-producing E. coli and K. pneumoniae from various studies. The data consistently show that the addition of sulbactam significantly lowers the MICs of cefoperazone, rendering a larger percentage of isolates susceptible. Different ratios of cefoperazone to sulbactam have been evaluated, with 1:1 and 1:2 ratios often demonstrating enhanced activity compared to the 2:1 ratio.[1][2][3]

Table 1: In-Vitro Activity of Cefoperazone-Sulbactam against ESBL-Producing Escherichia coli

| Cefoperazone:Sulbactam Ratio | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |

| Cefoperazone Alone | 58 | >64 | >64 | Not Reported | [1] |

| 2:1 | 58 | 16 | 64 | 60.3 | [1] |

| 1:1 | 58 | 8 | 32 | 81.0 | [1] |

| 1:2 | 58 | 8 | 16 | 81.0 | [1] |

| 2:1 (Normal Inoculum) | 33 | Not Reported | Not Reported | 90.9 | [3] |

| 1:1 (Normal Inoculum) | 33 | Not Reported | Not Reported | 97.0 | [3] |

| 2:1 (High Inoculum) | 33 | Not Reported | Not Reported | 60.6 | [3] |

| 1:1 (High Inoculum) | 33 | Not Reported | Not Reported | 87.9 | [3] |

Table 2: In-Vitro Activity of Cefoperazone-Sulbactam against ESBL-Producing Klebsiella pneumoniae

| Cefoperazone:Sulbactam Ratio | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference(s) |

| Cefoperazone Alone | 58 | 64 | >64 | Not Reported | [1] |

| 2:1 | 58 | 32 | >64 | 41.4 | [1] |

| 1:1 | 58 | 16 | 64 | 58.6 | [1] |

| 1:2 | 58 | 16 | 32 | 72.4 | [1] |

| 2:1 (Normal Inoculum) | 33 | Not Reported | Not Reported | 63.6 | [3] |

| 1:1 (Normal Inoculum) | 33 | Not Reported | Not Reported | 75.8 | [3] |

| 2:1 (High Inoculum) | 33 | Not Reported | Not Reported | 42.4 | [3] |

| 1:1 (High Inoculum) | 33 | Not Reported | Not Reported | 51.5 | [3] |

Experimental Protocols

Accurate and reproducible in-vitro testing is fundamental to understanding the efficacy of antimicrobial agents. The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium. The protocol is adapted from the CLSI M07 document.[4][5][6]

Workflow for Broth Microdilution MIC Testing

Caption: Broth microdilution MIC testing workflow.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The protocol is based on the principles outlined in the CLSI M26-A guideline.[7][8]

Workflow for Time-Kill Kinetic Assay

Caption: Time-kill kinetic assay workflow.

Mechanism of Action and Resistance

The efficacy of this compound against ESBL-producing organisms is a direct result of the synergistic interaction between its two components.

-

Cefoperazone: A third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

-

Sulbactam: A β-lactamase inhibitor that irreversibly binds to and inactivates many ESBLs, thereby protecting cefoperazone from hydrolysis. Sulbactam itself has weak intrinsic antibacterial activity.[9][10][11]

Molecular Interaction of Sulbactam with β-Lactamases

The inhibitory activity of sulbactam stems from its structural similarity to β-lactam antibiotics. It acts as a "suicide inhibitor" by forming a stable, inactive complex with the β-lactamase enzyme.

Mechanism of Sulbactam Inhibition of a Class A β-Lactamase

Caption: Sulbactam's mechanism of β-lactamase inhibition.

Regulation of ESBL Gene Expression

The production of ESBLs is a tightly regulated process, often involving two-component regulatory systems (TCSs) that allow bacteria to sense and respond to environmental cues, including the presence of antibiotics. While sulbactam's primary role is direct enzyme inhibition, understanding the regulatory pathways of ESBL expression is crucial for developing novel therapeutic strategies.

Simplified Signaling Pathway for ESBL Gene Expression

References

- 1. dovepress.com [dovepress.com]

- 2. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of inoculum size on the activity of cefoperazone-sulbactam against multidrug resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 9. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of beta-lactamase inhibitors with various beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

The Pharmacokinetic Profile of Sulperazone: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Sulperazone, a combination of the third-generation cephalosporin cefoperazone and the β-lactamase inhibitor sulbactam, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of preclinical efficacy and safety studies, and for the successful translation of these findings to clinical drug development. This document summarizes key quantitative pharmacokinetic data, details common experimental methodologies, and visualizes essential processes to facilitate a deeper understanding of this compound's behavior in vivo.

Quantitative Pharmacokinetic Parameters of this compound and its Components

The following tables summarize the key pharmacokinetic parameters of cefoperazone and sulbactam following the administration of this compound or its individual components in various animal models. These parameters are crucial for comparing the drug's behavior across species and for predicting its potential clinical performance.

Table 1: Pharmacokinetic Parameters of Cefoperazone in Animal Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) |

| Rat | - | - | - | - | - | - | - |

| Dog | 20 | IV | - | - | - | 1.4 ± 0.35 | 1.96 |

| 20 | IM | 24.5 ± 3.0 | - | - | 2.24 ± 0.21 | - | |

| Sheep | 20 | IV | - | - | 86.43 ± 5.15 | 3.80 ± 0.60 | 5.16 ± 0.32 |

| 20 | IM | - | - | 60.99 ± 4.27 | 3.32 ± 0.68 | 3.30 ± 0.87 | |

| Rabbit | 30 | IV | - | - | - | 0.48 | - |

Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited sources.

Table 2: Pharmacokinetic Parameters of Sulbactam in Animal Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) |

| Rat | - | - | - | - | - | ~1 | - |

| Dog | - | - | - | - | - | - | - |

| Rabbit | - | - | - | - | - | - | - |

Data for sulbactam in animal models is less frequently reported as a standalone entity in the context of this compound preclinical studies. The half-life in rats is a general approximation from available literature.

Tissue Distribution of Cefoperazone and Sulbactam

The distribution of a drug into various tissues is a critical factor in determining its efficacy at the site of infection and its potential for off-target effects.

Table 3: Tissue Distribution of Cefoperazone in Animal Models

| Animal Model | Tissue | Concentration (µg/g or µg/mL) | Time Post-Administration (h) |

| Rabbit | Bile | Extremely high levels | - |

| Biliary Tract Tissue | High levels | - | |

| Dog | Joint Capsule | 34.71 ± 2.50 | Intraoperative |

| Cancellous Bone (Acetabulum) | 28.70 ± 7.40 | Intraoperative | |

| Cancellous Bone (Femur) | 36.20 ± 3.80 | Intraoperative | |

| Rat | Abscess Tissue | Sufficient concentrations for efficacy | 4 days (multiple dosing) |

Data presented as mean ± standard deviation where available. Dashes indicate data not specified in the cited sources.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of pharmacokinetic studies. Below are generalized methodologies for key experiments involving this compound in animal models.

Animal Models and Husbandry

-

Species: Commonly used species for pharmacokinetic studies of this compound include Wistar or Sprague-Dawley rats, Beagle dogs, and New Zealand White rabbits.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They should have ad libitum access to standard chow and water.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.

Dosing and Administration

-

Formulation: For intravenous (IV) administration, this compound is typically dissolved in a sterile vehicle such as 0.9% saline. For intramuscular (IM) administration, a commercially available formulation or a suspension in a suitable vehicle is used.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection or a short infusion, typically into the tail vein for rats, cephalic or saphenous vein for dogs, and marginal ear vein for rabbits.

-

Intramuscular (IM): Injected into the gluteal or quadriceps muscles.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the retro-orbital plexus or tail vein in rats, and cephalic or jugular veins in dogs and rabbits. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000-4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -20°C or -80°C until analysis.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., lung, liver, kidney, muscle) are excised, rinsed with cold saline, blotted dry, weighed, and stored frozen until homogenization and analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The simultaneous quantification of cefoperazone and sulbactam in biological matrices is typically achieved using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.

-

Sample Preparation: Plasma or tissue homogenate samples are subjected to a protein precipitation step, often using acetonitrile or methanol, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then injected into the HPLC system.

-

Chromatographic Conditions (Example):

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 220-230 nm is commonly used.

-

-

Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualizing Key Processes

Diagrams are powerful tools for illustrating complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Metabolic Pathway of this compound

This compound itself is a combination product. In vivo, it dissociates into its active components, cefoperazone and sulbactam. Cefoperazone is the primary component that undergoes metabolism.

Caption: Metabolic pathway of this compound in vivo.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the key steps involved in a typical pharmacokinetic study of this compound in an animal model.

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

This guide provides a foundational understanding of the pharmacokinetics of this compound in key animal models. The compiled data and protocols offer a valuable resource for researchers in the field of drug development. However, it is important to note that pharmacokinetic parameters can be influenced by a multitude of factors, including the specific strain and health status of the animals, as well as the formulation of the drug.

Future research should aim to fill the existing gaps in our knowledge. Specifically, more detailed tissue distribution studies across a wider range of tissues and in diverse animal models, including non-human primates, would provide a more complete picture of this compound's disposition. Furthermore, a more in-depth characterization of the metabolic profile of cefoperazone using advanced analytical techniques could offer valuable insights into potential drug-drug interactions and inter-species differences in metabolism. Such studies will be instrumental in refining our understanding of this compound's pharmacokinetics and in facilitating its continued development and effective clinical use.

Sulperazone's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Sulperazone, a combination of a third-generation cephalosporin (Cefoperazone) and a β-lactamase inhibitor (Sulbactam), exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. This document details the synergistic action of its components, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the core pathways and workflows.

Core Mechanism of Action: A Dual-Pronged Attack

This compound's efficacy stems from the complementary actions of its two components, Cefoperazone and Sulbactam, which work in concert to overcome bacterial defenses and disrupt the integrity of the bacterial cell wall.[1]

1.1. Cefoperazone: Inhibition of Peptidoglycan Synthesis

Cefoperazone is a β-lactam antibiotic that targets and inhibits the final and crucial stage of bacterial cell wall synthesis.[2] The primary structural component of the bacterial cell wall is peptidoglycan, a polymer that provides structural rigidity and protects the bacterium from osmotic lysis. Cefoperazone's mechanism involves:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefoperazone binds with high affinity to specific PBPs located within the bacterial cell wall.[2][3][4] These enzymes, particularly transpeptidases, are essential for the cross-linking of peptidoglycan chains.[5]

-

Inhibition of Transpeptidation: By binding to the active site of these PBPs, Cefoperazone blocks their enzymatic activity, preventing the formation of peptide cross-links that strengthen the peptidoglycan mesh.[3][4]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall. This compromised structure can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]

1.2. Sulbactam: Neutralizing Bacterial Resistance

Many bacteria have developed resistance to β-lactam antibiotics through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, the active component of the antibiotic, rendering it ineffective.[6][7] Sulbactam is a potent, irreversible inhibitor of a wide range of β-lactamases.[6][8] Its role is to:

-

Irreversibly Bind to β-Lactamases: Sulbactam acts as a "suicide inhibitor." It is recognized by β-lactamase enzymes and forms a stable, inactive complex with them.[9]

-

Protect Cefoperazone from Degradation: By neutralizing the β-lactamase enzymes, Sulbactam effectively shields Cefoperazone from enzymatic inactivation.[1] This allows Cefoperazone to reach its PBP targets and exert its bactericidal effect.[1]

-

Restore and Enhance Antibacterial Activity: The combination of Cefoperazone and Sulbactam restores the activity of Cefoperazone against many β-lactamase-producing resistant strains.[10]

The synergistic relationship between Cefoperazone and Sulbactam is visualized in the signaling pathway diagram below.

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefoperazone/Sulbactam against various multidrug-resistant organisms.

Table 1: MIC50 and MIC90 of Cefoperazone/Sulbactam (1:1 Ratio) Against Multidrug-Resistant Organisms (MDROs) [9][11][12][13][14]

| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| ESBL-producing Escherichia coli | 58 | 8 | 64 |

| ESBL-producing Klebsiella pneumoniae | 58 | 16 | >64 |

| Carbapenem-resistant Enterobacteriaceae | 57 | 32 | >64 |

| Carbapenem-resistant Pseudomonas aeruginosa | 49 | >64 | >64 |

| Carbapenem-resistant Acinetobacter baumannii | 122 | 16 | 64 |

Table 2: MIC50 and MIC90 of Cefoperazone/Sulbactam Against Common Gram-Negative Pathogens from Bloodstream Infections

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 0.5 | 16 |

| Klebsiella pneumoniae | 0.5 | 32 |

| Pseudomonas aeruginosa | 8 | 32 |

| Acinetobacter species | 8 | 64 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on bacterial cell wall synthesis.

3.1. Bacterial Lysis Assay

This assay assesses the ability of an antibiotic to induce bacterial cell lysis, a direct consequence of cell wall synthesis inhibition.

-

Objective: To monitor the decrease in optical density of a bacterial culture over time after exposure to this compound.

-

Materials:

-

Log-phase bacterial culture

-

This compound solution

-

Spectrophotometer

-

Sterile culture flasks and media

-

-

Methodology:

-

Grow the target bacterium in a suitable liquid medium to the mid-logarithmic phase (OD600 of 0.4-0.6).

-

Divide the culture into two flasks: a treatment flask and a control flask.

-

Add this compound to the treatment flask at a concentration known to be above its MIC (e.g., 4x MIC). Add an equivalent volume of sterile saline to the control flask.

-

Incubate both flasks under optimal growth conditions.

-

Measure the OD600 of both cultures at regular intervals (e.g., every 30 minutes) for several hours.

-

A significant decrease in the OD600 of the treated culture compared to the control indicates cell lysis.

-

3.2. Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity of Cefoperazone to its PBP targets by measuring its ability to compete with a fluorescently labeled penicillin derivative.[6][7]

-

Objective: To quantify the inhibitory concentration (IC50) of Cefoperazone for various PBPs.

-

Materials:

-

Bacterial membrane preparations containing PBPs

-

Cefoperazone solutions of varying concentrations

-

Fluorescent penicillin derivative (e.g., Bocillin FL)

-

SDS-PAGE equipment

-

Fluorescence imager

-

-

Methodology:

-

Incubate aliquots of the bacterial membrane preparation with increasing concentrations of Cefoperazone for a defined period (e.g., 30 minutes at 37°C).

-

Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., 600 nM Bocillin-FL) to each reaction and incubate for a further 15 minutes at room temperature.[6]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band. The intensity will be inversely proportional to the concentration of Cefoperazone.

-

Plot the relative fluorescence intensity against the Cefoperazone concentration to determine the IC50 value for each PBP.

-

3.3. β-Lactamase Inhibition Assay

This assay measures the ability of Sulbactam to inhibit the activity of β-lactamase enzymes using a chromogenic substrate.[8][11]

-

Objective: To determine the inhibitory kinetics of Sulbactam against purified β-lactamase or bacterial lysates containing the enzyme.

-

Materials:

-

Purified β-lactamase or bacterial lysate

-

Sulbactam solutions of varying concentrations

-

Chromogenic substrate (e.g., Nitrocefin)

-

Spectrophotometer or microplate reader

-

-

Methodology:

-

Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL in DMSO) and a working solution (e.g., 1.0 mg/mL in PBS, pH 7.0).[11]

-

In a 96-well plate, add the β-lactamase solution to each well.

-

Add varying concentrations of Sulbactam to the wells and incubate for a short period.

-

Initiate the reaction by adding the Nitrocefin working solution to each well.

-

Monitor the change in absorbance at 490 nm over time (e.g., every minute for 30-60 minutes) at room temperature, protected from light.[8]

-

The rate of color change is proportional to the β-lactamase activity. A decrease in the rate in the presence of Sulbactam indicates inhibition.

-

Calculate the percentage of inhibition for each Sulbactam concentration and determine the IC50.

-

Conclusion

This compound's potent bactericidal activity is a direct result of the synergistic interplay between Cefoperazone and Sulbactam. Cefoperazone effectively inhibits the synthesis of the bacterial cell wall by targeting essential penicillin-binding proteins, while Sulbactam protects Cefoperazone from degradation by β-lactamase enzymes, a common mechanism of bacterial resistance. This dual-action mechanism broadens the spectrum of activity of Cefoperazone to include many resistant strains. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to combat bacterial infections and develop novel antimicrobial therapies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diminished Susceptibility to Cefoperazone/Sulbactam and Piperacillin/Tazobactam in Enterobacteriaceae Due to Narrow-Spectrum β-Lactamases as Well as Omp Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Chemical Properties of Cefoperazone/Sulbactam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical properties, and synergistic mechanism of the combination drug Cefoperazone/Sulbactam. Cefoperazone, a third-generation cephalosporin, is paired with sulbactam, a β-lactamase inhibitor, to create a potent antibiotic effective against a broad spectrum of bacteria, including those that have developed resistance to β-lactam antibiotics alone. This document details the physicochemical characteristics of each component, their combined pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate their synergistic action. Furthermore, it outlines the synthesis of the constituent molecules and provides visual representations of the drug's mechanism of action and relevant experimental workflows to support research and development in the field of infectious diseases.

Discovery and Development

The development of β-lactam/β-lactamase inhibitor combinations was a strategic response to the growing threat of bacterial resistance to β-lactam antibiotics.[1][2][3] Bacteria that produce β-lactamase enzymes can hydrolyze the β-lactam ring, which is the core structural component of these antibiotics, rendering them ineffective.[1] The first generation of β-lactamase inhibitors, including clavulanic acid, sulbactam, and tazobactam, were developed to counteract this resistance mechanism.[2]

Cefoperazone, a third-generation cephalosporin, was patented in 1974 and approved for medical use in 1981.[4] It is marketed by Pfizer under the trade name Cefobid.[4] Recognizing the potential for β-lactamase-mediated resistance to Cefoperazone, the combination with Sulbactam was developed. This co-formulation, known as Sulperazon, enhances the antibacterial spectrum of Cefoperazone to include many β-lactamase-producing strains.[4][5] Sulbactam itself was synthesized by Pfizer Research Laboratories in 1977.[6] The combination of Cefoperazone and Sulbactam provides a synergistic effect, which has been demonstrated to be effective in treating a variety of infections, including respiratory tract, urinary tract, and intra-abdominal infections.[5][7]

Chemical Properties

Cefoperazone and Sulbactam are combined as sodium salts in parenteral formulations. Their individual chemical properties are summarized below.

Table 1: Physicochemical Properties of Cefoperazone Sodium and Sulbactam Sodium

| Property | Cefoperazone Sodium | Sulbactam Sodium |

| Chemical Name | Sodium (6R,7R)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[8] | Sodium (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[9] |

| CAS Number | 62893-20-3[8] | 69388-84-7[9] |

| Molecular Formula | C25H26N9NaO8S2[8] | C8H10NNaO5S[9][10] |

| Molecular Weight | 667.65 g/mol [5][8] | 255.22 g/mol [5][11][12] |

| Appearance | White or slightly yellow crystalline powder[5][13] | White to off-white crystalline powder[5][12] |

| Solubility | Freely soluble in water[5]; Soluble in water (50 mg/mL)[13] | Highly soluble in water[5]; Freely soluble in water[6]; Slightly soluble in methanol[11] |

| pH (in solution) | 4.5 - 6.5[13] | Not specified |

| Melting Point | >184°C (decomposes)[14] | >230°C (decomposes)[6] or >244°C (decomposes)[11] |

Mechanism of Action and Synergy

The efficacy of Cefoperazone/Sulbactam lies in its synergistic mechanism of action, which is particularly effective against β-lactamase-producing bacteria.

Cefoperazone: Inhibition of Bacterial Cell Wall Synthesis

Cefoperazone, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cefoperazone weakens the cell wall, leading to cell lysis and bacterial death.[4][5][13]

Sulbactam: β-Lactamase Inhibition

Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomal β-lactamases.[5][7] It has a structural similarity to the penicillin nucleus, allowing it to bind to the active site of β-lactamase enzymes. This binding inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of Cefoperazone.[5] Sulbactam itself possesses weak antibacterial activity, with the notable exception of Neisseriaceae and Acinetobacter.[5]

Synergistic Effect

The combination of Cefoperazone and Sulbactam results in a synergistic antibacterial effect. Sulbactam effectively "protects" Cefoperazone from degradation by β-lactamases, allowing it to exert its inhibitory action on the bacterial cell wall synthesis. This restores and expands the spectrum of Cefoperazone's activity to include many bacteria that would otherwise be resistant.[7]

Diagram 1: Mechanism of Action of Cefoperazone/Sulbactam

Caption: Synergistic mechanism of Cefoperazone/Sulbactam.

Pharmacokinetics

The pharmacokinetic profiles of Cefoperazone and Sulbactam have been studied in various populations.

Table 2: Pharmacokinetic Parameters of Cefoperazone and Sulbactam in Adults with Normal Renal Function

| Parameter | Cefoperazone | Sulbactam | Reference |

| Administration | Intravenous | Intravenous | [15] |

| Dose | 3 g every 12 h | 1.5 g every 12 h | [15] |

| Cmax (µg/mL) | ~430 | ~90 | [15] |

| Half-life (t1/2) (h) | 1.8 | 1.0 | [15] |

| Volume of Distribution (Vd) (L) | 10.2 - 11.3 | 18.0 - 27.6 | [5] |

| Total Body Clearance | Not significantly altered by renal failure | Highly correlated with creatinine clearance | [16] |

| Renal Excretion (% of dose) | ~30% | ~89% | [15] |

| Biliary Excretion | Major route | Minor route | [5] |

Note: Pharmacokinetic parameters can vary based on patient population (e.g., renal or hepatic impairment) and dosing regimen.

Experimental Protocols

Synergy Testing: Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of Cefoperazone and Sulbactam against a bacterial isolate.

Materials:

-

Cefoperazone and Sulbactam standard powders

-

96-well microtiter plates

-

Bacterial isolate

-

Mueller-Hinton broth (MHB)

-

Sterile diluents

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare stock solutions: Prepare stock solutions of Cefoperazone and Sulbactam in a suitable solvent.

-

Prepare bacterial inoculum: Culture the bacterial isolate overnight and dilute to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Prepare drug dilutions: In a 96-well plate, perform serial twofold dilutions of Cefoperazone along the x-axis and Sulbactam along the y-axis.

-

Inoculate the plate: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubate: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.

-

Calculate FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Cefoperazone + FIC of Sulbactam Where:

-

FIC of Cefoperazone = (MIC of Cefoperazone in combination) / (MIC of Cefoperazone alone)

-

FIC of Sulbactam = (MIC of Sulbactam in combination) / (MIC of Sulbactam alone)

-

Interpretation of FIC Index:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

Diagram 2: Experimental Workflow for Checkerboard Assay

Caption: Workflow for determining antibiotic synergy via checkerboard assay.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the shelf-life and degradation products of a drug formulation.

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous estimation of Cefoperazone and Sulbactam.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Cefoperazone and Sulbactam reference standards

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

Orthophosphoric acid

-

Water (HPLC grade)

Chromatographic Conditions (Example):

-

Mobile Phase: Phosphate buffer (pH adjusted with orthophosphoric acid) and Acetonitrile in a specific ratio (e.g., 35:65 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 215 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare standard solutions of Cefoperazone and Sulbactam of known concentrations.

-

Sample Preparation: Reconstitute the Cefoperazone/Sulbactam for injection and dilute to a suitable concentration with the mobile phase.

-

Forced Degradation Studies: Subject the drug product to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

-

Method Validation: Validate the method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).

-

Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peaks.

Synthesis

The synthesis of Cefoperazone and Sulbactam involves multi-step chemical processes.

Synthesis of Cefoperazone

Cefoperazone is synthesized from two key intermediates: 7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid and D-(-)-α-(4-ethyl-2,3-dioxo-l-piperazinecarboxamido)-p-hydroxyphenylacetic acid chloride.

A general synthetic scheme involves the acylation of the 7-amino group of the cephalosporin nucleus with the activated side chain.

Synthesis of Sulbactam

Sulbactam is a penicillanic acid sulfone. A common synthetic route starts from 6-aminopenicillanic acid (6-APA). The process typically involves diazotization of the amino group, followed by bromination, oxidation of the sulfide to a sulfone, and finally, reductive debromination.

Diagram 3: Logical Relationship in Synthesis

Caption: Key intermediates and steps in the synthesis of Cefoperazone and Sulbactam.

Conclusion

The combination of Cefoperazone and Sulbactam represents a significant advancement in the fight against bacterial resistance. By understanding the chemical properties, synergistic mechanism of action, and the experimental protocols for its evaluation, researchers and drug development professionals can continue to optimize its use and develop new strategies to combat infectious diseases. This guide provides a foundational resource for such endeavors, consolidating key technical information into an accessible format. Further research into the stability of the combination in various formulations and its efficacy against newly emerging resistant strains is crucial for its continued clinical success. crucial for its continued clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. β-lactam/β-lactamase inhibitor combinations: an update - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. Sulbactam sodium | 69388-84-7 [chemicalbook.com]

- 7. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulbactam Sodium | C8H10NNaO5S | CID 23663973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SULBACTAM SODIUM (STERILE) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. usbio.net [usbio.net]

- 12. chemimpex.com [chemimpex.com]

- 13. toku-e.com [toku-e.com]

- 14. usbio.net [usbio.net]

- 15. Multiple-dose pharmacokinetics and toleration of intravenously administered cefoperazone and sulbactam when given as single agents or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of cefoperazone (2.0 g) and sulbactam (1.0 g) coadministered to subjects with normal renal function, patients with decreased renal function, and patients with end-stage renal disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulperazone: A Technical Guide for Investigating Antibiotic Resistance Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Sulperazone (cefoperazone-sulbactam), a combination antibiotic, and its application as a critical tool in the study of antibiotic resistance. We will explore its synergistic mechanism, detailed experimental protocols for evaluating bacterial resistance, and methods for interpreting the resulting data. This document is intended to serve as a practical resource for laboratory and clinical researchers focused on understanding and combating the mechanisms that drive antibiotic resistance.

Introduction to this compound and Its Dual-Action Mechanism

This compound is a parenteral combination of cefoperazone, a third-generation cephalosporin, and sulbactam, a β-lactamase inhibitor. The rising prevalence of β-lactamase-producing bacteria, which can inactivate many β-lactam antibiotics, has made such combination therapies essential in clinical practice. For researchers, this compound serves as an invaluable reagent for dissecting specific resistance mechanisms.

The synergy between its two components is the cornerstone of its efficacy. Cefoperazone acts by inhibiting the penicillin-binding proteins (PBPs) essential for bacterial cell wall peptidoglycan synthesis, leading to cell lysis and death. However, bacteria can develop resistance by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of cefoperazone, rendering it inactive. Sulbactam, while having weak intrinsic antibacterial activity, is an irreversible inhibitor of many common β-lactamases. By binding to and inactivating these enzymes, sulbactam protects cefoperazone from degradation, allowing it to exert its antibacterial effect.

Caption: Synergistic mechanism of this compound (Cefoperazone + Sulbactam).

Experimental Protocols for Resistance Profiling

This compound is an ideal agent for probing the nature of β-lactam resistance. The following protocols are foundational for characterizing the susceptibility of bacterial isolates and quantifying the contribution of β-lactamases to the resistance phenotype.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Comparing the MIC of cefoperazone alone to the MIC of this compound (cefoperazone-sulbactam) reveals the extent of β-lactamase-mediated resistance.

Methodology: Broth Microdilution

-

Preparation of Antibiotic Stock: Prepare a stock solution of this compound (typically a 2:1 ratio of cefoperazone to sulbactam) and a separate stock of cefoperazone alone in a suitable solvent.

-

Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and cefoperazone alone in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 0.25/0.125 µg/mL to 128/64 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is the lowest concentration well with no visible bacterial growth (no turbidity). A significant (≥4-fold) decrease in the MIC for this compound compared to cefoperazone alone indicates that resistance is mediated by a sulbactam-inhibited β-lactamase.

Initial In Vivo Efficacy of Sulperazone: A Technical Guide

This technical guide provides an in-depth overview of the initial in vivo studies investigating the efficacy of Sulperazone (cefoperazone-sulbactam). It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical evaluation of this combination antibiotic. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the underlying mechanisms and workflows.

Core Efficacy Data

This compound has demonstrated significant efficacy in various in vivo models against a range of bacterial pathogens, particularly those producing β-lactamases. The addition of sulbactam, a β-lactamase inhibitor, restores and enhances the activity of cefoperazone against resistant strains.

Quantitative Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data from initial in vivo studies, including bactericidal efficacy and pharmacokinetic parameters in various animal models.

Table 1: In Vivo Bactericidal Efficacy of this compound in Animal Models

| Animal Model | Pathogen | Treatment Group | Efficacy Outcome | Survival Rate | Reference |

| Granulocytopenic Mice | Cefoperazone-resistant E. coli | Control (untreated) | - | 25% | [1] |

| Cefoperazone (700 mg/kg) | - | 46% | [1] | ||

| This compound (700 mg/kg Cefoperazone + 350 mg/kg Sulbactam) | Significant reduction in colony counts in blood, liver, and spleen | 73% | [1] | ||

| Granulocytopenic Mice | Cefoperazone-resistant P. aeruginosa | Control (untreated) | - | 0% | [1] |

| Cefoperazone (700 mg/kg) | - | 10% | [1] | ||

| This compound (700 mg/kg Cefoperazone + 350 mg/kg Sulbactam) | Significant reduction in colony counts in blood, liver, and spleen | 50% | [1] | ||

| Rat Thigh Abscess | Multidrug-resistant A. baumannii | Control (untreated) | - | - | [2] |

| This compound | Reduced abscess weight and bacterial colony counts | - | [2] | ||

| Imipenem | Reduced abscess weight and bacterial colony counts | - | [2] | ||

| Cefepime | Reduced abscess weight and bacterial colony counts | - | [2] |

Table 2: Pharmacokinetic Parameters of this compound Components in Animal Models

| Animal Model | Administration Route | Component | Serum Half-life | Peak Serum Concentration (Cmax) | Primary Excretion Route | Reference |

| Mice | Subcutaneous | Sulbactam | ~20 minutes | - | Urine | [3] |

| Cefoperazone | ~20 minutes | - | Bile | [3] | ||

| Rats | Intravenous | Sulbactam | 20 minutes | - | Urine | [3] |

| Cefoperazone | 21 minutes | - | Bile (54%), Feces (35%) | [3] | ||

| Dogs | Intravenous | Sulbactam | 30-35 minutes | - | Urine | [3] |

| Cefoperazone | 42-46 minutes | 64.2 mcg/mL (after 1.5g IM of this compound) | Urine (64%), Feces (20%) | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies. The following sections describe the protocols for key experiments cited in the initial evaluation of this compound.

Granulocytopenic Mouse Model for Disseminated Infection

This model is essential for evaluating antibiotic efficacy in immunocompromised hosts.

-

Animal Model : Female BALB/c mice are typically used.[5]

-

Induction of Granulocytopenia : Mice are rendered granulocytopenic by intraperitoneal injections of cyclophosphamide. A common regimen is a single injection of 200 mg/kg.[6]

-

Pathogen Preparation : Beta-lactamase-producing, cefoperazone-resistant strains of Escherichia coli and Pseudomonas aeruginosa are cultured to the mid-logarithmic phase.[1][5] The bacterial suspension is then washed and diluted in sterile saline to the desired concentration.[5]

-

Infection : A defined inoculum (e.g., 1 x 10⁸ CFU) is injected intravenously to induce a disseminated infection.[5]

-

Treatment Regimen :

-

Efficacy Evaluation : Outcomes are assessed by monitoring survival rates over a defined period and by determining bacterial colony counts in blood, liver, and spleen at the end of the experiment.[1]

Rat Thigh Abscess Model

This localized infection model is used to assess the efficacy of antibiotics in treating soft tissue infections.

-

Animal Model : Wistar-Albino female rats are commonly used.[2]

-

Induction of Abscess : An abscess is established by implanting a standard absorbent paper disc containing a high concentration of bacteria (e.g., 6 log10 CFU of Acinetobacter baumannii) into the thigh muscle.[2][3]

-

Treatment Groups :

-

Efficacy Assessment : On the fourth day of treatment, cardiac blood samples are drawn to determine serum antibiotic concentrations. The abscesses are then excised, weighed, and homogenized to quantify the number of viable bacteria per gram of tissue.[2] Macroscopic evaluation of the abscess size is also performed.[2]

Visualizations: Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.

Mechanism of Action: this compound

The synergistic effect of this compound is achieved through the complementary actions of cefoperazone and sulbactam. Cefoperazone inhibits bacterial cell wall synthesis, while sulbactam protects it from degradation by β-lactamases.

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines a general workflow for conducting in vivo efficacy studies of antibacterial agents like this compound, from animal model selection to data analysis.

References

- 1. Therapy with cefoperazone plus sulbactam against disseminated infection due to cefoperazone-resistant Pseudomonas aeruginosa and Escherichia coli in granulocytopenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Assessment of efficacies of imipenem, cefoperazone-sulbactam and cefepime in rats with experimental thigh abscess model with multidrug resistant and susceptible Acinetobacter baumannii strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABSORPTION, DISTRIBUTION AND EXCRETION OF SULBACTAM AND CEFOPERAZONE AFTER PARENTERAL ADMINISTRATION TO EXPERIMENTAL ANIMALS [jstage.jst.go.jp]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. benchchem.com [benchchem.com]

- 6. The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Sulperazone Stock Solutions for Laboratory Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulperazone is a combination drug formulation containing cefoperazone, a third-generation cephalosporin antibiotic, and sulbactam, a β-lactamase inhibitor. Cefoperazone exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, while sulbactam protects cefoperazone from degradation by β-lactamase enzymes produced by resistant bacteria. This combination enhances the antimicrobial spectrum and efficacy of cefoperazone. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in various in vitro laboratory applications, including antimicrobial susceptibility testing (AST), mechanism of action studies, and drug screening assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Mechanism of Action

The antibacterial action of this compound is a synergistic effect of its two components. Cefoperazone targets and binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a crucial component of the bacterial cell wall. The disruption of cell wall synthesis leads to bacterial cell lysis and death.[1] Sulbactam, on the other hand, is an irreversible inhibitor of many common β-lactamases. By binding to and inactivating these enzymes, sulbactam prevents the enzymatic degradation of cefoperazone, thereby extending its antibacterial spectrum to include β-lactamase-producing bacterial strains.

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the preparation of this compound (Cefoperazone and Sulbactam) stock solutions.

Table 1: Solubility of Cefoperazone Sodium and Sulbactam Sodium

| Compound | Solvent | Solubility | Reference |

| Cefoperazone Sodium | Water | 60 mg/mL | [2] |

| DMSO | 100 mg/mL | [3] | |

| PBS | 100 mg/mL | [2] | |

| Sulbactam Sodium | Water | Freely soluble (≥ 100 mg/mL) | [4][5] |

| DMSO | ~30 mg/mL | [6] | |

| Ethanol | ~30 mg/mL | [6] | |

| PBS (pH 7.2) | ~5 mg/mL | [6] |

Table 2: Recommended Storage Conditions for Stock Solutions

| Compound | Solvent | Concentration | Storage Temperature | Stability | Reference |

| Cefoperazone | - | Crystalline Solid | -20°C | Unstable, activity loss on storage | [7] |

| Sulbactam | - | Crystalline Solid | -20°C | ≥ 4 years | [6] |

| Sulbactam Sodium | DMSO | High | -80°C | Up to 6 months | [5] |

| DMSO | High | -20°C | Up to 1 month | [5] | |

| Sulbactam | Aqueous Buffer | Low | 2-8°C | Not recommended for more than one day | [6] |

Experimental Protocols

Preparation of Individual Stock Solutions

For flexibility in experimental design, it is recommended to prepare separate high-concentration stock solutions of Cefoperazone Sodium and Sulbactam Sodium. This allows for testing of different ratios of the two compounds.

Materials:

-

Cefoperazone Sodium powder

-

Sulbactam Sodium powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water

-

Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm) and syringes

Protocol for Cefoperazone Sodium Stock Solution (e.g., 50 mg/mL in DMSO):

-

Weighing: Accurately weigh the desired amount of Cefoperazone Sodium powder in a sterile conical tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.[2]

-

Sterilization (Optional): If required for the application, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. Due to the inherent instability of cefoperazone, it is advisable to use freshly prepared solutions whenever possible.[7]

Protocol for Sulbactam Sodium Stock Solution (e.g., 30 mg/mL in DMSO):

-

Weighing: Accurately weigh the desired amount of Sulbactam Sodium powder in a sterile conical tube. For example, to prepare 1 mL of a 30 mg/mL stock solution, weigh 30 mg of the powder.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Sterilization (Optional): If required, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Preparation of a Combined this compound Stock Solution

For routine experiments using a fixed ratio of Cefoperazone to Sulbactam (commonly 1:1 or 2:1), a combined stock solution can be prepared.[8]

Protocol for a 2:1 Cefoperazone:Sulbactam Stock Solution (e.g., 20 mg/mL Cefoperazone and 10 mg/mL Sulbactam in DMSO):

-

Weighing: In a single sterile conical tube, weigh 20 mg of Cefoperazone Sodium powder and 10 mg of Sulbactam Sodium powder.

-

Dissolving: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex thoroughly until both powders are completely dissolved. Use sonication if necessary.

-

Sterilization (Optional): Filter sterilize the combined stock solution using a 0.22 µm filter.

-

Aliquoting and Storage: Aliquot and store at -80°C. Due to the instability of cefoperazone, it is recommended to use these stocks for a shorter duration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing and using this compound stock solutions in a typical in vitro experiment, such as an antimicrobial susceptibility test.

References

- 1. biotrading.com [biotrading.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]